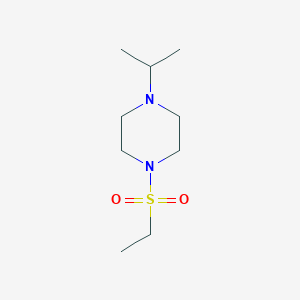
1-(Ethylsulfonyl)-4-(propan-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfonyl)-4-isopropylpiperazine is a chemical compound belonging to the piperazine family, characterized by the presence of an ethylsulfonyl group and an isopropyl group attached to the piperazine ring. Piperazines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-4-isopropylpiperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and isopropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of 1-(Ethylsulfonyl)-4-isopropylpiperazine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethylsulfonyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperazine derivative.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Piperazine derivatives.
Substitution: Various alkyl or aryl-substituted piperazines
Applications De Recherche Scientifique
1-(Ethylsulfonyl)-4-isopropylpiperazine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Ethylsulfonyl)-4-isopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
- 1-(Methylsulfonyl)-4-isopropylpiperazine
- 1-(Ethylsulfonyl)-4-methylpiperazine
- 1-(Ethylsulfonyl)-4-phenylpiperazine
Comparison: 1-(Ethylsulfonyl)-4-isopropylpiperazine is unique due to the presence of both the ethylsulfonyl and isopropyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits higher lipophilicity and potentially greater biological activity due to the synergistic effects of its functional groups .
Propriétés
Formule moléculaire |
C9H20N2O2S |
|---|---|
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
1-ethylsulfonyl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C9H20N2O2S/c1-4-14(12,13)11-7-5-10(6-8-11)9(2)3/h9H,4-8H2,1-3H3 |
Clé InChI |
BZPPGBSDRSQMPE-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N1CCN(CC1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B10883611.png)
![(E)-16-(2,3-dichlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10883616.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine](/img/structure/B10883619.png)
![N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide](/img/structure/B10883630.png)
![2-(4-methoxyphenyl)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10883637.png)
![(E)-16-benzylidene-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883638.png)
![9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]-](/img/structure/B10883653.png)
![3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B10883657.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10883659.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine](/img/structure/B10883664.png)
![Azepan-1-yl[1-(4-bromobenzyl)piperidin-3-yl]methanone](/img/structure/B10883667.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine](/img/structure/B10883679.png)
![1-{4-[(4-Methoxyphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone](/img/structure/B10883685.png)
